5-Chloro-2,2,8,8-tetramethyl-5-phenyl-3,3,7,7-tetrakis(trimethylsilyl)-4,6-diselena-2,3,5,7,8-pentasilanonane
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Overview
Description
Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane is a complex organosilicon compound. It is characterized by the presence of silicon, selenium, and chlorine atoms, making it a unique reagent in synthetic chemistry. This compound is known for its applications in the protection of alcohols and the preparation of organometallic reagents, silyl enol ethers, and novel polymers/materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane typically involves the reaction of chlorophenylsilane with tris(trimethylsilyl)silyl selenide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of anhydrous solvents and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and selenones.
Reduction: It can be reduced to form selenides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane involves the interaction of its silicon and selenium atoms with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. The presence of selenium allows for unique redox properties, making it useful in oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: This compound is similar in structure but lacks the selenium atom.
Tetrakis(trimethylsilyl)silane: Another similar compound, which is used in the preparation of hypersilyl substituted monophosphines and diphosphines.
Uniqueness
Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane is unique due to the presence of selenium, which imparts distinct redox properties and enhances its utility in various chemical reactions. The combination of silicon and selenium in a single molecule allows for versatile applications in synthetic chemistry and materials science .
Properties
CAS No. |
832084-25-0 |
---|---|
Molecular Formula |
C24H59ClSe2Si9 |
Molecular Weight |
793.9 g/mol |
IUPAC Name |
chloro-phenyl-bis[tris(trimethylsilyl)silylselanyl]silane |
InChI |
InChI=1S/C24H59ClSe2Si9/c1-28(2,3)35(29(4,5)6,30(7,8)9)26-34(25,24-22-20-19-21-23-24)27-36(31(10,11)12,32(13,14)15)33(16,17)18/h19-23H,1-18H3 |
InChI Key |
TYWMIRTUTBPBNT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C1=CC=CC=C1)(Cl)[Se][Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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